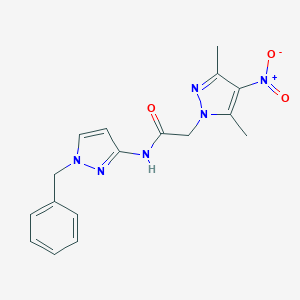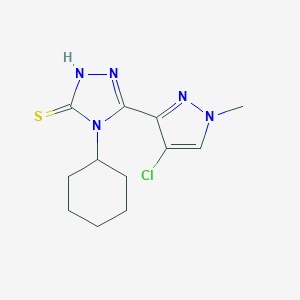![molecular formula C15H21N3O3S B279938 N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ETHOXY-N-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B279938.png)
N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ETHOXY-N-METHYLBENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ETHOXY-N-METHYLBENZENE-1-SULFONAMIDE is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a pyrazole ring substituted with a dimethyl group and a benzenesulfonamide moiety. The compound’s unique structure imparts it with various chemical and biological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ETHOXY-N-METHYLBENZENE-1-SULFONAMIDE typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole ring . The reaction conditions often include the use of catalysts such as iodine, which facilitates the formation of the pyrazole structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of eco-friendly catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ETHOXY-N-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ETHOXY-N-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ETHOXY-N-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effects. For instance, in antimalarial applications, it may inhibit key enzymes involved in the parasite’s metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole derivative with energetic properties.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
1-Boc-pyrazole-4-boronic acid pinacol ester: Used in Suzuki coupling reactions.
Uniqueness
N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ETHOXY-N-METHYLBENZENE-1-SULFONAMIDE stands out due to its unique combination of a pyrazole ring and a benzenesulfonamide moiety. This structural feature imparts it with distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C15H21N3O3S |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H21N3O3S/c1-5-21-14-6-8-15(9-7-14)22(19,20)17(3)11-13-10-16-18(4)12(13)2/h6-10H,5,11H2,1-4H3 |
InChI Key |
WSYMUDGOBUVUGL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=C(N(N=C2)C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=C(N(N=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B279855.png)

![ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279859.png)
![N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B279861.png)
![2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B279862.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B279863.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279866.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B279867.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279871.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B279873.png)

![(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B279875.png)
![4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide](/img/structure/B279876.png)

